N,N-dimethyl-N'-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine
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Overview
Description
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is an organic compound with a complex structure It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with dimethyl and trimethylpiperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with appropriate alkylating agents. One common method is the reaction of 1,3-diaminopropane with 1,2,5-trimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. The use of fixed-bed reactors with catalysts such as Raney nickel can enhance the efficiency of the reaction. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or piperidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The trimethylpiperidinyl group enhances its binding affinity to certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A simpler analog with similar reactivity but lacking the piperidinyl group.
N,N-dimethylethylenediamine: Another related compound with a shorter carbon chain.
N,N,N’,N’-tetramethyl-1,4-butanediamine: A compound with a longer carbon chain and additional methyl groups.
Uniqueness
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is unique due to the presence of the trimethylpiperidinyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H29N3 |
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Molecular Weight |
227.39 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H29N3/c1-11-10-16(5)12(2)9-13(11)14-7-6-8-15(3)4/h11-14H,6-10H2,1-5H3 |
InChI Key |
ZFMHJCHHDNGZAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)NCCCN(C)C |
Origin of Product |
United States |
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